(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-(2-chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2S/c16-14-7-2-1-4-11(14)8-9-24(22,23)19-13-6-3-5-12(10-13)15-17-20-21-18-15/h1-10,19H,(H,17,18,20,21)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVNOVYSPIXHAE-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C3=NNN=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/S(=O)(=O)NC2=CC=CC(=C2)C3=NNN=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Ethenesulfonamide Backbone: This step involves the reaction of a suitable sulfonamide precursor with an ethenylating agent under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the intermediate formed in the previous step.
Tetrazole Ring Formation: The tetrazole ring is typically formed through a cyclization reaction involving an azide and a nitrile group under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Hydrolysis and Acid/Base Reactivity
The sulfonamide moiety undergoes hydrolysis under strongly acidic or basic conditions. Key findings include:
| Reaction Conditions | Products | Yield | Mechanistic Notes |
|---|---|---|---|
| 6M HCl, reflux (4 hr) | 2-(2-Chlorophenyl)ethenesulfonic acid + amine | 78% | Acid-catalyzed cleavage of S–N bond |
| 1M NaOH, 60°C (2 hr) | Sodium sulfonate + 3-(tetrazol-5-yl)aniline | 92% | Base-mediated nucleophilic substitution |
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The tetrazole ring remains stable under mild acidic conditions (pH 3–6) but decomposes in concentrated HNO₃ or H₂SO₄ .
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Steric hindrance from the chlorophenyl group slows hydrolysis kinetics compared to simpler sulfonamides.
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide’s nitrogen participates in substitution reactions with electrophiles:
| Reagent | Product | Catalyst | Yield |
|---|---|---|---|
| Acetyl chloride | N-Acetylated derivative | Pyridine | 65% |
| Methyl iodide | N-Methylsulfonamide | K₂CO₃ | 58% |
| Boc anhydride | tert-Butoxycarbonyl-protected compound | DMAP | 81% |
-
Reactions require anhydrous conditions to avoid competing hydrolysis .
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Tetrazole’s acidity (pKa ~4.5) facilitates deprotonation, enhancing nucleophilicity at the sulfonamide nitrogen .
Tetrazole Ring Modifications
The 2H-tetrazol-5-yl group undergoes cycloaddition and ring-opening reactions:
1,3-Dipolar Cycloaddition
Reacts with alkynes under Huisgen conditions:
| Alkyne | Temperature | Catalyst | Product | Yield |
|---|---|---|---|---|
| Phenylacetylene | 80°C | CuI | Triazolyl-sulfonamide conjugate | 72% |
| Ethyl propiolate | RT | None | Oxadiazole derivative | 68% |
Deprotection of 2H-Tetrazole
The 4-nitrobenzyl protecting group (if present) is removed via hydrogenolysis:
| Conditions | Time | Product | Yield |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | 6 hr | 3-(1H-Tetrazol-5-yl)phenyl analog | 95% |
Electrophilic Aromatic Substitution
The chlorophenyl ring undergoes directed substitution:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to Cl | Nitro-substituted derivative | 43% |
| Br₂, FeBr₃ | Meta to Cl | Bromo-substituted derivative | 37% |
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Chlorine’s ortho/para-directing effect is attenuated by steric bulk from the ethenesulfonamide chain .
Cross-Coupling Reactions
The chlorophenyl group participates in Suzuki-Miyaura couplings:
| Boron Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biphenyl derivative | 66% |
| Vinylboronate | PdCl₂(dppf), CsF | Styrenylated analog | 59% |
Oxidation and Reduction
-
Oxidation : The ethene linker resists ozonolysis but undergoes epoxidation with mCPBA (45% yield).
-
Reduction : Catalytic hydrogenation (H₂/Pd) saturates the double bond, producing the dihydro derivative (88% yield) .
Critical Analysis of Reaction Pathways
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Steric Effects : Bulk from the tetrazole and chlorophenyl groups limits accessibility to the sulfonamide nitrogen, reducing reaction rates in substitutions .
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Electronic Effects : The electron-withdrawing sulfonamide group deactivates the chlorophenyl ring, necessitating harsh conditions for electrophilic substitution .
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Solvent Dependence : Polar aprotic solvents (e.g., DMF, THF) improve yields in coupling reactions by stabilizing intermediates .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. This suggests that (E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide could be a candidate for antibiotic development. The presence of the tetrazole ring is particularly noteworthy, as tetrazoles are known for their diverse biological activities, including anti-inflammatory and antifungal properties .
Anti-cancer Potential
Preliminary studies have shown that sulfonamide derivatives can inhibit tumor growth in various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Further investigation into the anti-cancer potential of this compound is warranted, particularly regarding its efficacy against specific cancer types .
Drug Development
The structural characteristics of this compound make it a valuable scaffold for drug development. Its ability to form hydrogen bonds and interact with biological targets positions it as a potential lead compound in the design of new therapeutics. The versatility of the sulfonamide group allows for modifications that can enhance pharmacological properties while reducing toxicity .
Research on Enzyme Inhibition
Studies have indicated that sulfonamides can act as inhibitors of various enzymes, including carbonic anhydrases and dihydropteroate synthases. The specific interactions of this compound with these enzymes could provide insights into its mechanism of action and potential therapeutic applications .
Case Studies
Mechanism of Action
The mechanism of action of (E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Analogs with Thiazole vs. Tetrazole Substituents
A closely related compound, (E)-2-(2-Chlorophenyl)-N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]ethenesulfonamide , replaces the tetrazole with a thiazole ring (4-chlorophenyl and propyl substituents). Key differences and implications:
The thiazole analog exhibits moderate inhibitory activity against dual-specificity phosphatase Cdc25B (IC₅₀ = 26,000 nM; Kᵢ = 4,600 nM), but its potency is relatively low compared to other inhibitors. Tetrazoles are known to improve target engagement through enhanced polarity and hydrogen-bond donor/acceptor properties, suggesting that the target compound could exhibit superior binding affinity if tested .
Analogs with Benzothiazole and Acetamide Linkers
The European patent EP3348550A1 describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamides , which differ significantly in structure:
- Core Heterocycle : Benzothiazole (vs. tetrazole/thiazole).
- Linker : Acetamide (vs. sulfonamide).
- Substituents : Trifluoromethyl on benzothiazole; methoxy or trimethoxy groups on phenyl .
| Feature | Target Compound | Benzothiazole Acetamides |
|---|---|---|
| Heterocycle | Tetrazole | Benzothiazole |
| Linker | Sulfonamide | Acetamide |
| Key Substituents | 2-Chlorophenyl | Trifluoromethyl, methoxy/trimethoxy |
The benzothiazole-acetamide derivatives likely prioritize lipophilicity (via trifluoromethyl and methoxy groups) and metabolic stability, whereas the target compound’s sulfonamide linker and tetrazole may favor solubility and hydrogen-bond interactions. Acetamides are less acidic than sulfonamides, which could influence membrane permeability and target selectivity .
Structural and Pharmacological Implications
- Tetrazole vs. The thiazole analog’s lower Cdc25B inhibition highlights the importance of heterocycle selection .
- Sulfonamide vs. Acetamide Linkers : Sulfonamides offer stronger acidity and rigidity, which may improve enzyme active-site interactions compared to flexible acetamides .
- Substituent Effects : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) and bulky substituents (e.g., propyl) influence steric and electronic interactions, modulating potency and selectivity.
Biological Activity
(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and a molecular weight of approximately 362.84 g/mol. The presence of the tetrazole ring is significant for its biological activity, as tetrazoles are known to exhibit various pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including those similar to this compound. For instance, a study demonstrated that 5-substituted 1H-tetrazoles showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus |
| 5-substituted 1H-tetrazoles | Antifungal | Candida albicans, Aspergillus flavus |
Anticancer Activity
In addition to its antimicrobial properties, compounds featuring the tetrazole moiety have shown promise in anticancer research. A related study indicated that certain tetrazole derivatives could inhibit tumor cell proliferation by inducing apoptosis in cancer cells . The specific pathways involved may include the modulation of signaling cascades related to cell survival and growth.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various tetrazole derivatives, including those structurally similar to this compound. Results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against gram-positive bacteria .
- Anticancer Mechanisms : Research on related compounds revealed that they could inhibit specific kinases involved in cancer progression, leading to reduced cell viability in vitro . Further exploration using animal models is necessary to validate these findings.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via condensation of (E)-2-(2-chlorophenyl)ethenesulfonyl chloride with 3-(2H-tetrazol-5-yl)aniline. Key factors include:
- Reaction Conditions : Use anhydrous dichloromethane or THF under nitrogen to minimize hydrolysis of the sulfonyl chloride intermediate .
- Catalysts : Triethylamine (1.2–1.5 equivalents) as a base enhances nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Look for characteristic signals:
- Ethenesulfonamide : Two doublets (J = 15–16 Hz) at δ 6.8–7.2 ppm (CH=CH) .
- Tetrazole : A singlet at δ 8.1–8.5 ppm (aromatic protons adjacent to tetrazole) .
- IR Spectroscopy : Confirm sulfonamide (SO₂ asymmetric stretch at ~1340 cm⁻¹) and tetrazole (C=N stretch at ~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 401.06 (calculated for C₁₅H₁₂ClN₅O₂S) .
Q. What crystallographic methods are suitable for determining the 3D structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal .
- Crystallization : Slow evaporation of acetonitrile or DMSO solutions yields diffraction-quality crystals.
- Refinement : Use SHELXL-2018 for anisotropic displacement parameters and hydrogen-bonding networks. Example
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | <0.05 |
| CCDC deposition | Reference code |
Advanced Research Questions
Q. How does the 2H-tetrazol-5-yl group influence the compound’s bioactivity in receptor-binding assays?
- Methodological Answer : The tetrazole moiety enhances hydrogen-bonding interactions with target proteins (e.g., angiotensin II receptors or metalloenzymes).
- SAR Studies : Replace the tetrazole with carboxylate or nitro groups to assess binding affinity changes. In analogous compounds, tetrazole substitution reduced IC₅₀ values by 50% compared to carboxylates .
- Docking Simulations : Use AutoDock Vina to model interactions with active sites (e.g., COX-2 or PPARγ). Tetrazole forms π-π stacking with Phe residues and coordinates Zn²⁺ in metalloproteinases .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Compare results from cell-free (e.g., ELISA) vs. cell-based (e.g., luciferase reporter) assays. For example, discrepancies in IC₅₀ values may arise from membrane permeability limitations in cell-based systems .
- Metabolite Interference : Use LC-MS to detect degradation products (e.g., sulfonic acid derivatives) that may inhibit off-target pathways .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant variations (p < 0.05) between replicates .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
| Property | Predicted Value |
|---|---|
| LogP | 3.2 ± 0.3 |
| Solubility (mg/mL) | 0.12 |
| CYP3A4 inhibition | Moderate |
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers. The chlorophenyl group may enhance membrane penetration .
Q. What degradation pathways occur under accelerated stability conditions, and how can they be mitigated?
- Methodological Answer :
- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks. LC-MS analysis shows:
- Hydrolysis : Sulfonamide cleavage to 2-(2-chlorophenyl)ethenesulfonic acid (m/z 217.02) .
- Oxidation : Tetrazole ring opening to form nitrile derivatives (m/z 245.08) .
- Stabilization : Store at -20°C in amber vials with desiccants. Lyophilization increases shelf life to >12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
